molecular formula C20H23NO B1614249 2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone CAS No. 898770-34-8

2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1614249
CAS No.: 898770-34-8
M. Wt: 293.4 g/mol
InChI Key: OITALFBLQZTBLB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C20H23NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Reactions

One pivotal area of research is the compound's role in photocatalytic reactions, particularly in the Paternò-Büchi reaction. Xiao-ming Hei et al. (2005) examined the [2 + 2] photochemical additions of 1,3-dimethylthymine with benzophenone and its derivatives, revealing significant insights into the temperature-dependent regioselectivity of these reactions. This study underscores the critical role of conformational equilibrium structures of the triplet 1,4-diradicals in determining the reaction outcomes, thus highlighting the compound's utility in understanding and harnessing photocatalytic processes for organic synthesis (Hei et al., 2005).

Photoinitiation in Polymerization

The compound also finds application in the photoinitiation for polymerization processes. Research by J. Chin et al. (2002) introduced a methodology for the in vivo incorporation of p-benzoyl-L-phenylalanine into proteins in Escherichia coli, facilitated by benzophenone-based photocrosslinking agents. This innovation opens up new avenues for studying protein interactions and engineering protein functionalities, thus offering a broad spectrum of applications in biochemistry and material sciences (Chin et al., 2002).

Luminescent Sensing

In the domain of luminescent sensing, Xiaolei Zhang et al. (2017) demonstrated the use of metal-organic frameworks (MOFs) incorporating benzophenone derivatives for high-sensitivity detection of nitrobenzene and iron(III) ions. The study highlights the compound's utility in developing advanced sensing materials for environmental monitoring and safety assessments (Zhang et al., 2017).

Environmental Degradation Studies

Wanming Cao et al. (2021) explored the chemical oxidation process of benzophenone-3 by potassium permanganate, providing insights into degradation mechanisms and potential applications in water treatment technologies. Such research is pivotal for addressing environmental concerns related to organic pollutants and developing effective removal strategies (Cao et al., 2021).

Properties

IUPAC Name

(2,3-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-7-5-10-19(16(15)2)20(22)18-9-6-8-17(13-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITALFBLQZTBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643199
Record name (2,3-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-34-8
Record name Methanone, (2,3-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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